Arasertaconazole
Overview
Description
Arasertaconazole is a potent 14α-lanosterol demethylase inhibitor with antifungal and antibacterial activity . It is the active, patented, R-enantiomer of sertaconazole nitrate, an antifungal agent developed by Ferrer and marketed for more than 20 years in more than 70 countries .
Molecular Structure Analysis
Arasertaconazole has a molecular formula of C20H15Cl3N2OS, an average mass of 437.770 Da, and a monoisotopic mass of 435.997070 Da . It contains a total of 45 bonds; 30 non-H bonds, 21 multiple bonds, 6 rotatable bonds, 21 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 nine-membered ring, 1 ether (aliphatic), 1 Imidazole, and 1 Thiophene .Chemical Reactions Analysis
Arasertaconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol . As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents .Scientific Research Applications
1. Antifungal Resistance Studies
Studies have investigated the prevalence and mechanisms of azole-resistant Aspergillus fumigatus, highlighting concerns about azole resistance in the environment and its impact on patient treatment (Tangwattanachuleeporn et al., 2016). This research is crucial in understanding how environmental factors contribute to the development of resistance to azole antifungals like arasertaconazole.
2. Soil Health and Environmental Impact
Research focusing on the impact of azole fungicides like tebuconazole on soil microbial properties and enzymatic activities provides insights into the environmental consequences of fungicide use in agriculture (Saha et al., 2016). These studies contribute to understanding the broader ecological impact of arasertaconazole and related compounds.
3. Clinical Efficacy and Resistance in Candida Infections
A systematic review of fluconazole resistance in clinical isolates of Cryptococcus species emphasizes the challenges in managing fungal infections due to the development of drug resistance (Bongomin et al., 2018). Understanding the resistance patterns to azoles is essential for the effective use of arasertaconazole in clinical settings.
4. Pharmacokinetics and Drug-Drug Interactions
Studies examining the pharmacokinetics of azole antifungals, including posaconazole and fluconazole, inform the safe and effective use of these drugs, including arasertaconazole (Courtney et al., 2004). Such research is fundamental to optimize treatment regimens and avoid adverse drug interactions.
5. Prophylaxis in Immunocompromised Patients
Investigations into the use of azole antifungals for prophylaxis in high-risk patient populations, such as those undergoing bone marrow transplants, are relevant for arasertaconazole (Castagnola et al., 2004). These studies guide the prophylactic use of azoles to prevent invasive fungal infections.
6. Biomonitoring of Fungicide Exposure
Research on biomonitoring methods, such as hair analysis for fungicides like penconazole and tebuconazole, can be applicable for monitoring exposure to arasertaconazole in environmental and occupational settings (Mercadante et al., 2018). This is vital for assessing the long-term exposure risks of azole fungicides.
7. Antifungal Efficacy in Neutropenic Patients
Meta-analyses and clinical studies comparing the efficacy of different azole antifungals, such as fluconazole and itraconazole, in preventing fungal infections in neutropenic patients provide a context for the potential clinical use of arasertaconazole (Vardakas et al., 2005).
8. Resistance Mechanisms in Candida Species
Research exploring resistance mechanisms in Candida species to azole antifungals, including fluconazole, informs strategies to overcome resistance, which is pertinent for the effective application of arasertaconazole (Whaley et al., 2017).
Safety And Hazards
Future Directions
Ferrer, the company that developed Arasertaconazole, is currently assessing alternative formulations for Arasertaconazole as treatments for other topical fungal infections that include tinea pedis (athlete’s foot) . Following discussions with regulators, Ferrer plans to initiate Phase III clinical studies to further differentiate Arasertaconazole as a safer, fast-acting antifungal treatment for VVC in women aged more than 12 years old .
properties
IUPAC Name |
1-[(2R)-2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGKQTAYUIMGRK-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2CO[C@@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207032 | |
Record name | Arasertaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arasertaconazole | |
CAS RN |
583057-48-1 | |
Record name | Arasertaconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583057-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arasertaconazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0583057481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arasertaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARASERTACONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR82C5R514 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.